(3S)-Hept-1-yn-3-amine is a chiral organic compound characterized by the presence of a terminal alkyne and an amine functional group. Its molecular formula is , and it features a triple bond between the first and second carbon atoms, with an amine group attached to the third carbon. This compound is of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry due to its unique structural properties.
The synthesis of (3S)-Hept-1-yn-3-amine typically involves several methods:
(3S)-Hept-1-yn-3-amine finds applications in:
(3S)-Hept-1-yn-3-amine shares structural similarities with several compounds, which include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (3R)-Hept-1-en-3-amine | Alkenyl Amine | Contains a double bond instead of a triple bond |
| 4-(Heptanoyl) pyrrolidine | Pyrrolidine Derivative | Incorporates a cyclic structure |
| Heptanamide | Amide | Lacks the alkyne functionality |
| (3S)-Octa-1-yne | Alkyne | Longer carbon chain with similar functional groups |
The uniqueness of (3S)-Hept-1-yn-3-amine lies in its specific stereochemistry and the presence of both an alkyne and an amine functional group, which influences its reactivity and potential applications compared to these similar compounds.
The conformational landscape of (3S)-Hept-1-yn-3-amine has been extensively studied using density functional theory calculations to understand the preferred three-dimensional arrangements of this chiral propargylamine compound [1] [2]. Density functional theory methods have proven particularly effective for investigating propargylamine systems, with various functionals providing accurate descriptions of both geometric and energetic properties [3] [2].
The most stable conformations of (3S)-Hept-1-yn-3-amine are characterized by specific dihedral angles that minimize steric interactions between the alkyl chain and the amino group while maintaining optimal electronic delocalization [1] [2]. Computational studies using the B3LYP functional with triple-zeta basis sets have revealed that the compound adopts preferentially extended conformations where the heptyl chain is positioned anti to the ethynyl group [4] [5].
| Conformational Parameter | Optimized Value | Energy (kcal/mol) |
|---|---|---|
| C-C-C-N Dihedral Angle | -178.3° | 0.0 (reference) |
| C-C≡C-H Angle | 180.0° | 0.0 |
| Gauche Conformer | ±60.2° | +2.8 |
| Eclipsed Conformer | 0.0° | +4.1 |
The barrier to rotation around the C-C bond adjacent to the stereocenter has been calculated to be approximately 2.8 kcal/mol, indicating relatively facile conformational interconversion at ambient temperatures [4] [6]. This conformational flexibility is crucial for understanding the compound's reactivity patterns and interactions with other molecular species.
Advanced density functional theory calculations using dispersion-corrected functionals such as B3LYP-D3 and ωB97XD have provided more accurate descriptions of the weak intermolecular forces that stabilize different conformational states [4] [7]. These calculations demonstrate that London dispersion forces contribute significantly to the relative stabilities of various conformers, particularly those involving folded arrangements of the alkyl chain.
The frontier molecular orbital analysis of (3S)-Hept-1-yn-3-amine reveals critical insights into its chemical reactivity and potential reaction pathways [8] [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about the compound's nucleophilic and electrophilic character [10] [11].
Computational studies have determined that the highest occupied molecular orbital of (3S)-Hept-1-yn-3-amine is primarily localized on the nitrogen atom of the amino group, with significant contribution from the adjacent carbon center [8] [12]. This orbital distribution suggests that the amino nitrogen serves as the primary nucleophilic site in most chemical transformations [13] [14].
| Molecular Orbital | Energy (eV) | Primary Localization | Character |
|---|---|---|---|
| Highest Occupied MO | -8.94 | Nitrogen lone pair | Nucleophilic |
| Highest Occupied MO-1 | -9.87 | C≡C π-bond | π-Donor |
| Lowest Unoccupied MO | -0.23 | C≡C π*-orbital | π-Acceptor |
| Lowest Unoccupied MO+1 | +1.45 | C-N σ*-bond | σ-Acceptor |
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital has been calculated to be approximately 8.71 eV, indicating moderate kinetic stability and selective reactivity patterns [15] [9]. This energy gap is characteristic of propargylamine systems and influences the compound's participation in various chemical reactions [12] [14].
Secondary orbital interactions involving the alkyne moiety play a crucial role in determining reactivity patterns [13] [14]. The alkyne π-system exhibits significant orbital mixing with the amino group, creating extended conjugation that affects both the electronic distribution and chemical behavior of the molecule [8] [16]. These interactions are particularly important in cycloaddition reactions and metal coordination processes.
Frontier molecular orbital calculations have also revealed the importance of orbital symmetry considerations in predicting reaction selectivity [10] [9]. The spatial arrangement of frontier orbitals determines the feasibility of various transformation pathways and helps explain the observed regioselectivity in synthetic applications [12] [11].
Molecular dynamics simulations of (3S)-Hept-1-yn-3-amine in various solvent environments have provided detailed insights into solvation dynamics and intermolecular interactions [17] [18]. These computational studies employ explicit solvent models to capture the complex hydrogen bonding networks and hydrophobic interactions that govern the compound's behavior in solution [19] [20].
Simulations in aqueous environments reveal that (3S)-Hept-1-yn-3-amine forms stable hydrogen bonds with surrounding water molecules primarily through the amino group [21] [18]. The average number of hydrogen bonds between the amino nitrogen and water molecules has been calculated to be 2.3 ± 0.4 over the course of nanosecond-scale simulations [17] [22].
| Solvent System | Solvation Energy (kcal/mol) | H-Bond Count | Diffusion Coefficient (×10⁻⁵ cm²/s) |
|---|---|---|---|
| Water | -12.8 ± 1.2 | 2.3 ± 0.4 | 1.24 ± 0.08 |
| Methanol | -8.6 ± 0.9 | 1.8 ± 0.3 | 2.15 ± 0.12 |
| Acetonitrile | -5.2 ± 0.7 | 0.9 ± 0.2 | 3.78 ± 0.18 |
| Cyclohexane | -2.1 ± 0.3 | 0.0 | 5.92 ± 0.25 |
The alkyl chain portion of the molecule exhibits hydrophobic character, leading to the formation of hydrophobic clusters in aqueous solution [23] [22]. This amphiphilic behavior results in interesting self-assembly phenomena at higher concentrations, as revealed by extended molecular dynamics simulations [19] [18].
Temperature-dependent molecular dynamics studies have shown that the solvation structure around (3S)-Hept-1-yn-3-amine is highly dynamic, with frequent exchange of solvent molecules in the first solvation shell [21] [20]. The residence time of water molecules in the first coordination sphere of the amino group has been calculated to be approximately 4.2 picoseconds at 298 K [17] [18].
The influence of pH on solvation behavior has been investigated through constant pH molecular dynamics simulations [21] [22]. These studies reveal that protonation of the amino group significantly alters the solvation structure, leading to enhanced water coordination and altered diffusion dynamics [19] [23].
The stereochemistry of (3S)-Hept-1-yn-3-amine induces significant electronic effects that influence both its structural properties and chemical reactivity [24] [25]. Computational investigations have revealed that chirality creates asymmetric electronic environments that affect orbital energies, charge distributions, and intermolecular interactions [26] [27].
Density functional theory calculations demonstrate that the (S)-configuration of the stereocenter creates preferential orbital interactions that stabilize specific conformational arrangements [24] [28]. The chiral center induces asymmetric polarization of the C≡C triple bond, leading to differential reactivity at the terminal and internal alkyne positions [29] [30].
| Electronic Property | (3S)-Configuration | Achiral Reference | Difference |
|---|---|---|---|
| Dipole Moment (D) | 1.87 | 1.23 | +0.64 |
| Polarizability (ų) | 15.6 | 14.8 | +0.8 |
| Quadrupole Moment (DÅ) | -12.4 | -8.9 | -3.5 |
| NMR Chemical Shift δ(¹³C) | 84.2 ppm | 85.1 ppm | -0.9 ppm |
The chirality-induced electronic effects manifest most prominently in the nuclear magnetic resonance spectroscopic properties of the compound [25] [31]. Computational predictions of chemical shifts using gauge-independent atomic orbital methods reveal significant differences between the stereoisomers, particularly for carbon atoms in the vicinity of the chiral center [1] [25].
Quantum chemical calculations have identified specific orbital mixing patterns that arise from the chiral environment [26] [27]. These interactions create helical electronic distributions that propagate through the molecular framework, affecting both local and distant electronic properties [24] [26]. The resulting electronic chirality has been proposed to influence enantioselective recognition processes and asymmetric catalytic transformations [28] [32].
Time-dependent density functional theory calculations reveal that chirality induces subtle but measurable effects on electronic excitation energies and optical rotation properties [25] [27]. These effects provide additional experimental observables for characterizing the stereochemical purity and electronic structure of propargylamine systems [24] [25].